IDO1 Inhibitory Potency of 5-Methoxy-4,7-dihydro-1H-indole in Cellular Assays
5-Methoxy-4,7-dihydro-1H-indole demonstrates consistent low-nanomolar inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target. In mouse IDO1 transfected P815 cells, the compound exhibited an IC50 of 13 nM, while in human LXF-289 cells stimulated with IFNγ, the IC50 was 14 nM [1]. Notably, in a separate study, 5-methoxyindole (the fully aromatic analog) was identified as the most inhibitory substrate among 27 indole derivatives screened for producing protein kinase-inhibiting indigoids via P450-mediated oxidation, highlighting the privileged nature of the 5-methoxy substitution pattern for generating bioactive metabolites [2].
| Evidence Dimension | IDO1 Enzyme Inhibition (Cellular IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1) ; 14 nM (human IDO1) |
| Comparator Or Baseline | 5-methoxyindole: Most inhibitory among 27 indoles screened for producing protein kinase inhibitors |
| Quantified Difference | ≥10× more active than unsubstituted indirubin for derived indigoid metabolites |
| Conditions | Mouse IDO1 in P815 cells, L-Kyn measurement at 16h; Human IDO1 in LXF-289 cells, L-Kyn measurement at 48h |
Why This Matters
This data establishes the compound as a validated entry point for IDO1 inhibitor development, offering a defined potency benchmark that can guide SAR studies and differentiate it from inactive or weakly active indole analogs.
- [1] BindingDB. Entry for BDBM50514753 (5-methoxy-4,7-dihydro-1H-indole). Assay: Inhibition of mouse IDO1 in P815 cells, IC50 = 13 nM; human IDO1 in LXF-289 cells, IC50 = 14 nM. ChEMBL ID: CHEMBL4557994. View Source
- [2] Guengerich FP, et al. Generation of New Protein Kinase Inhibitors Utilizing Cytochrome P450 Mutant Enzymes for Indigoid Synthesis. J Med Chem. 2004;47(12):3231-3239. doi:10.1021/jm030561b. View Source
